molecular formula C72H140O7 B12640957 Tridocosyl citrate CAS No. 94277-82-4

Tridocosyl citrate

Cat. No.: B12640957
CAS No.: 94277-82-4
M. Wt: 1117.9 g/mol
InChI Key: HITKLFKAGHPBFY-UHFFFAOYSA-N
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Description

Tridocosyl citrate: is an organic compound with the chemical formula C72H140O7 It is a citrate ester formed by the esterification of citric acid with tridocosanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridocosyl citrate can be synthesized through the esterification reaction between citric acid and tridocosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: Tridocosyl citrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tridocosyl citrate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics. It is also used as a surfactant in various chemical formulations.

Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It is also used in the formulation of biocompatible materials.

Medicine: this compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs. It is also being investigated for its potential use in medical implants and coatings.

Industry: In the industrial sector, this compound is used as a lubricant and anti-corrosion agent. It is also used in the production of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of tridocosyl citrate involves its interaction with various molecular targets and pathways. In drug delivery systems, this compound forms stable complexes with drugs, enhancing their solubility and bioavailability. It also interacts with cell membranes, facilitating the transport of drugs into cells. In industrial applications, this compound acts as a lubricant by forming a protective layer on surfaces, reducing friction and wear.

Comparison with Similar Compounds

  • Trioctyl citrate
  • Tributyl citrate
  • Triethyl citrate

Comparison: Tridocosyl citrate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain citrate esters. This long chain enhances its hydrophobicity, making it more suitable for applications requiring water resistance and lubrication. Additionally, this compound’s larger molecular size provides better film-forming properties, making it ideal for coatings and surface treatments.

Properties

CAS No.

94277-82-4

Molecular Formula

C72H140O7

Molecular Weight

1117.9 g/mol

IUPAC Name

tridocosyl 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C72H140O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-77-69(73)67-72(76,71(75)79-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-70(74)78-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h76H,4-68H2,1-3H3

InChI Key

HITKLFKAGHPBFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCCCCCCCCCC)O

Origin of Product

United States

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